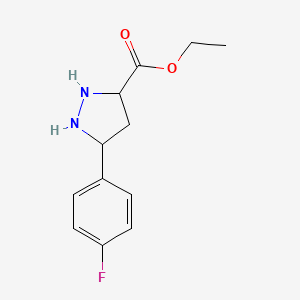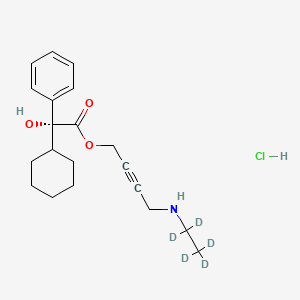
Desethyloxybutynin-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethyloxybutynin-d5 (hydrochloride) is a deuterium-labeled version of Desethyloxybutynin hydrochloride. Desethyloxybutynin is the active metabolite of Oxybutynin, an anticholinergic agent that inhibits voltage-dependent potassium channels . This compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Desethyloxybutynin-d5 (hydrochloride) involves the synthesis of the non-labeled Desethyloxybutynin followed by deuterium exchange reactions. Typically, the synthesis starts with the preparation of Oxybutynin, which is then subjected to deuterium gas to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Desethyloxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of deuterium gas in the exchange reactions is carefully controlled to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Desethyloxybutynin-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Desethyloxybutynin-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Wirkmechanismus
Desethyloxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, reducing the urge to void. The compound targets postganglionic type 1, 2, and 3 muscarinic receptors, thereby preventing the contraction of the bladder muscle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desethyloxybutynin hydrochloride: The non-deuterated version of Desethyloxybutynin-d5 (hydrochloride).
Oxybutynin: The parent compound from which Desethyloxybutynin is derived.
Tolterodine: Another anticholinergic agent used for similar therapeutic purposes.
Uniqueness
Desethyloxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart .
Eigenschaften
Molekularformel |
C20H28ClNO3 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1/i1D3,2D2; |
InChI-Schlüssel |
DSWCYTSHCYXHGW-OGZAJPJGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
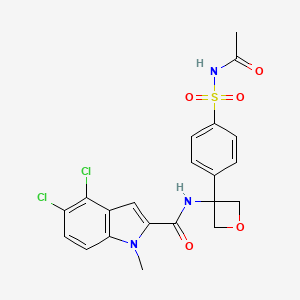
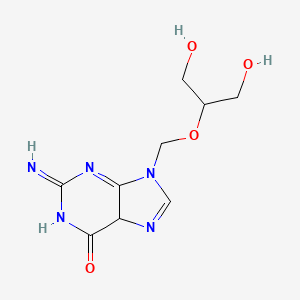

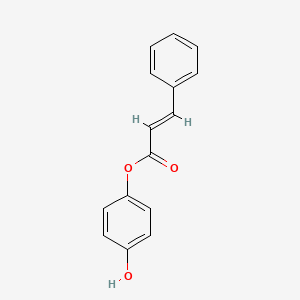
![2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12363295.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
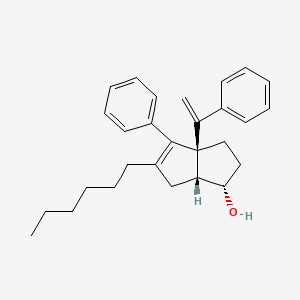
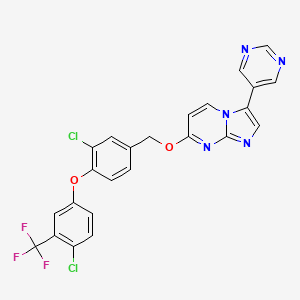

![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)

